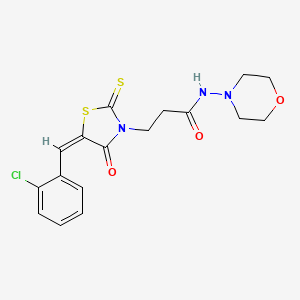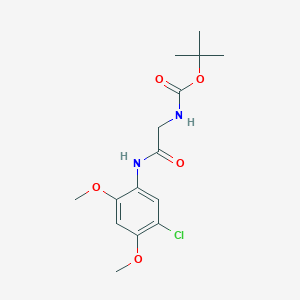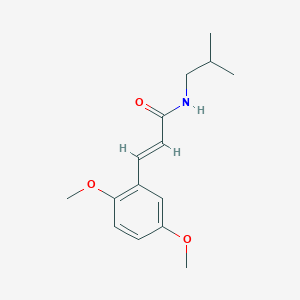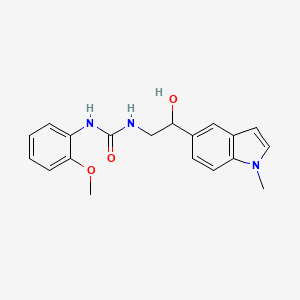![molecular formula C16H15ClF3N5O5 B2845700 ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate CAS No. 338409-46-4](/img/structure/B2845700.png)
ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of trifluoromethylpyridines . Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
Synthesis Analysis
The synthesis of trifluoromethylpyridines involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring substituted with a trifluoromethyl group. The pyridine ring is further linked to a cyanoacetate group via an ethyl bridge.Chemical Reactions Analysis
The spatial configuration of the carbon atoms connected to the pyridine group plays an important role in the fungicidal activity of the compound . When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Physical And Chemical Properties Analysis
The compound ethyl 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}acetate, which is structurally similar, has a molecular weight of 282.65 and a melting point of 78 - 80°C .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Research has explored the synthesis of various compounds related to the structure of ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate, with a focus on their potential as anticancer agents. For example, a study by Temple et al. (1983) synthesized a series of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, closely related in structure, to assess their effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).
Biochemical Analysis Techniques
The compound and its derivatives have been used in biochemical analysis techniques. For instance, Vatankhah and Moini (1994) discussed the characterization of fluorinated ethylchloroformate derivatives of protein amino acids using positive and negative chemical ionization gas chromatography/mass spectrometry. This research highlights the sensitivity and detection capabilities of these derivatives in biochemical analysis (Vatankhah & Moini, 1994).
Antimicrobial and Antioxidant Properties
Studies have also been conducted on the synthesis and antimicrobial evaluation of new derivatives. For example, Bhuiyan et al. (2006) synthesized thienopyrimidine derivatives by reacting heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, which exhibited pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Naser, 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl N-[1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2,4-dioxopyrimidine-5-carbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N5O5/c1-2-30-15(29)24-13(27)9-7-25(14(28)23-12(9)26)4-3-21-11-10(17)5-8(6-22-11)16(18,19)20/h5-7H,2-4H2,1H3,(H,21,22)(H,23,26,28)(H,24,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHNPPHNJLPFLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=CN(C(=O)NC1=O)CCNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Cyclopropyl-3-{[1-(4-phenyloxane-4-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2845618.png)
![4-Bromo-2-methoxy-6-{[4-(trifluoromethyl)anilino]methyl}benzenol](/img/structure/B2845619.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2845624.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-nitrobenzamide](/img/structure/B2845626.png)
![N-(2-carbamoylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2845627.png)
![N-(3-methoxyphenyl)-6-methylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2845629.png)
![2-(benzylsulfanyl)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2845630.png)
methanone](/img/structure/B2845632.png)


![4-(tert-butyl)-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2845639.png)
![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2845640.png)